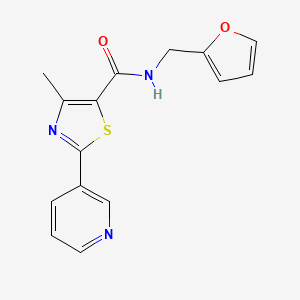![molecular formula C13H21ClN2O3 B4737306 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4737306.png)
2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride
説明
2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride, also known as IMA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol (DAG) and calcium ions. This results in the inhibition of downstream signaling pathways that are regulated by PKC, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. It also has anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been shown to have neuroprotective effects by inhibiting the PKC-mediated phosphorylation of tau protein, which is implicated in Alzheimer's disease.
実験室実験の利点と制限
2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has several advantages as a research tool. It is a selective inhibitor of PKC, which allows for the specific inhibition of PKC-mediated signaling pathways. It is also a reversible inhibitor, which allows for the study of the effects of PKC inhibition on cellular processes. However, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride also has some limitations as a research tool. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, the use of 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride in vivo is limited due to its poor bioavailability and short half-life.
将来の方向性
There are several future directions for the study of 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. One direction is the development of more selective inhibitors of PKC that can overcome the off-target effects of 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. Another direction is the study of the effects of PKC inhibition on different cellular processes, including cell migration, invasion, and differentiation. In addition, the use of 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride is a valuable research tool for the study of PKC-mediated signaling pathways. Its selective inhibition of PKC allows for the study of the role of PKC in various cellular processes. However, its off-target effects and limitations in vivo should be taken into consideration when interpreting experimental results. Future research on 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride and its derivatives will provide valuable insights into the function of PKC and its role in disease.
科学的研究の応用
2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling pathways. 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been shown to selectively inhibit the activity of PKC, making it a valuable tool to study the function of PKC in different cellular processes.
特性
IUPAC Name |
2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-9(2)15-7-10-4-5-11(12(6-10)17-3)18-8-13(14)16;/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGRVIFPBFRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4737234.png)
![1-benzyl-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4737241.png)
![5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4737243.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4737256.png)
![6,7-dimethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4737263.png)
![1-(allylthio)-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4737265.png)
![N-benzyl-2-[3-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3,4,5,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B4737266.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4737272.png)
![N-(3-nitrophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4737277.png)


![2,5-dimethyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B4737289.png)
![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B4737291.png)
![N-(4-bromo-2-chlorophenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4737301.png)